3-(3,3-Diethoxypropoxy)benzonitrile

Description

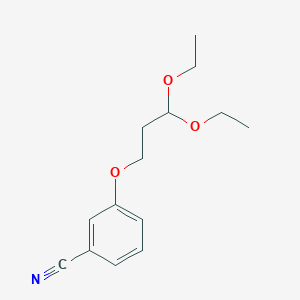

Structure

3D Structure

Properties

IUPAC Name |

3-(3,3-diethoxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)8-9-18-13-7-5-6-12(10-13)11-15/h5-7,10,14H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHHZLOHKGENKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC1=CC=CC(=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281664 | |

| Record name | Benzonitrile, 3-(3,3-diethoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-76-9 | |

| Record name | Benzonitrile, 3-(3,3-diethoxypropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-(3,3-diethoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,3 Diethoxypropoxy Benzonitrile

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-(3,3-diethoxypropoxy)benzonitrile reveals two primary disconnection points that guide the synthetic plan. The most common and strategically sound disconnections are:

C-O Ether Bond Disconnection: This approach severs the bond between the oxygen of the phenol (B47542) and the propyl chain. This leads to two precursor molecules: 3-hydroxybenzonitrile and a 3-halopropionaldehyde diethyl acetal (B89532), such as 3-bromopropionaldehyde diethyl acetal. This method is frequently favored due to the reliability of the subsequent ether synthesis.

C-CN Bond Disconnection: An alternative strategy involves breaking the bond between the aromatic ring and the cyano group. This retrosynthetic step suggests a precursor like 3-(3,3-diethoxypropoxy)bromobenzene, which would then undergo a cyanation reaction. This route might be considered if the aryl bromide with the ether side chain is more readily accessible.

Development of Efficient and Scalable Synthetic Routes

The creation of an effective and scalable synthesis for this compound relies on optimizing each reaction step. This includes the formation of the ether linkage, the introduction of the benzonitrile (B105546) group, and the management of the acetal protecting group.

Exploration of Ether Linkage Formation Approaches

The Williamson ether synthesis is a cornerstone for forming the ether bond in this molecule. francis-press.commasterorganicchemistry.combyjus.com This reaction involves the deprotonation of 3-hydroxybenzonitrile to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide like 3-bromopropionaldehyde diethyl acetal. francis-press.commasterorganicchemistry.combyjus.com The efficiency of this SN2 reaction is influenced by several factors, which are often optimized to maximize yield and minimize side reactions. numberanalytics.com

| Parameter | Common Reagents/Conditions | Rationale |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | K₂CO₃ is a mild and easily handled base suitable for this reaction. NaH is a stronger, non-nucleophilic base that can lead to faster reaction times. numberanalytics.comyoutube.com |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) | Polar aprotic solvents like DMF are effective at solvating the reacting ions, facilitating the SN2 reaction. numberanalytics.com |

| Temperature | 50-100 °C | Heating the reaction mixture increases the reaction rate. byjus.com Microwave irradiation has also been explored to reduce reaction times. sacredheart.edu |

A table summarizing key parameters for the Williamson ether synthesis.

Optimization of Benzonitrile Moiety Introduction

When the synthetic strategy calls for the introduction of the nitrile group onto the aromatic ring, palladium-catalyzed cyanation reactions are a modern and effective method. researchgate.netnih.gov These reactions typically involve an aryl halide (e.g., 3-(3,3-diethoxypropoxy)bromobenzene) and a cyanide source. To mitigate the high toxicity of many cyanide reagents, less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly used. sigmaaldrich.comorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. nih.gov

Strategies for Acetal Protection and Deprotection

The diethyl acetal in this compound functions as a protecting group for the aldehyde. total-synthesis.comlibretexts.orglibretexts.org This is essential because the aldehyde is sensitive to the basic conditions of the Williamson ether synthesis and the nucleophilic reagents used in other potential steps. libretexts.orglibretexts.org

Protection: The acetal is typically formed by reacting the corresponding aldehyde with an excess of ethanol (B145695) under acidic conditions.

Deprotection: The acetal is stable to bases and nucleophiles but can be readily removed to regenerate the aldehyde by treatment with aqueous acid. total-synthesis.comjove.comwikipedia.org

Stereochemical Control in Synthesis

The molecular structure of this compound does not possess any chiral centers. Consequently, considerations of stereochemical control are not applicable to its synthesis.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to create more sustainable and environmentally friendly chemical processes. ispe.orgnih.gov For the synthesis of this compound, several green strategies can be implemented:

Atom Economy: The Williamson ether synthesis generally has a good atom economy, maximizing the incorporation of starting materials into the final product. cas.org

Safer Solvents: Efforts can be made to replace hazardous solvents like DMF with more benign alternatives. pfizer.com

Catalysis: The use of catalytic methods, such as palladium-catalyzed cyanation, is preferred over stoichiometric reagents to reduce waste. pfizer.com

Energy Efficiency: Optimizing reaction conditions, for instance by using microwave-assisted heating, can lead to significant reductions in energy consumption and reaction times. sacredheart.edu

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 3,3 Diethoxypropoxy Benzonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This allows for a range of transformations including nucleophilic additions, reductions, and cycloadditions.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). This reaction is a powerful method for the synthesis of ketones. The mechanism involves the initial nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an intermediate imine anion, which is stabilized as a magnesium salt. Subsequent acidic workup hydrolyzes the imine to yield a ketone. ncert.nic.in For 3-(3,3-diethoxypropoxy)benzonitrile, this transformation would produce a ketone while leaving the acetal (B89532) group intact, provided the reaction is performed under anhydrous conditions to prevent premature acetal hydrolysis.

Table 1: Nucleophilic Addition to this compound

| Reactant | Reagent | Conditions | Product |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) in THF2. Aqueous acid (e.g., H₃O⁺) | Anhydrous, followed by workup | 1-(3-(3,3-Diethoxypropoxy)phenyl)ethan-1-one |

Reductions of the Nitrile Moiety

The nitrile group can be fully or partially reduced depending on the reducing agent employed.

Complete Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. ncert.nic.in This method allows for the synthesis of (3-(3,3-diethoxypropoxy)phenyl)methanamine from the parent nitrile. Catalytic hydrogenation is another effective method for this transformation. ncert.nic.in

Partial Reduction to Aldehydes: A more controlled reduction can be achieved using diisobutylaluminium hydride (DIBAL-H). This reagent allows for the partial reduction of the nitrile to an imine intermediate, which upon hydrolysis yields an aldehyde. ncert.nic.inmasterorganicchemistry.com This process, known as the Stephen reaction when using stannous chloride and HCl, provides a route to 3-(3,3-diethoxypropoxy)benzaldehyde. ncert.nic.in The reaction must be carefully controlled to prevent over-reduction to the amine.

Table 2: Reduction Reactions of the Nitrile Group

| Starting Material | Reagent | Conditions | Product |

| This compound | 1. Lithium aluminum hydride (LiAlH₄) in ether2. Water (H₂O) | Anhydrous, followed by workup | (3-(3,3-Diethoxypropoxy)phenyl)methanamine |

| This compound | 1. Diisobutylaluminium hydride (DIBAL-H) in toluene2. Aqueous acid (e.g., H₃O⁺) | Low temperature, followed by hydrolysis | 3-(3,3-Diethoxypropoxy)benzaldehyde |

Cycloaddition Reactions (e.g., with nitrile oxides, if relevant to similar structures)

While nitriles themselves are not typical 1,3-dipoles, they can be readily converted into nitrile oxides (R-C≡N⁺-O⁻), which are highly reactive 1,3-dipoles. These intermediates undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. rsc.orgimamu.edu.sa

The reaction of a substituted benzonitrile (B105546) oxide with a dipolarophile is a concerted process. mdpi.com The regioselectivity and rate of these reactions are influenced by the electronic properties of both the nitrile oxide and the dipolarophile. Electron-donating groups on the dipolarophile and electron-withdrawing groups on the nitrile oxide can accelerate the reaction. imamu.edu.sa For a compound like this compound, it would first need to be converted to the corresponding this compound oxide. This nitrile oxide could then react with an alkene like methyl acrylate (B77674) to yield a substituted isoxazoline.

Table 3: Hypothetical [3+2] Cycloaddition Reaction

| Reactants | Conditions | Product |

| This compound oxide + Methyl acrylate | Inert solvent (e.g., Toluene) | Methyl 3-(3-(3,3-diethoxypropoxy)phenyl)-4,5-dihydroisoxazole-5-carboxylate |

Reactions at the Diethoxypropoxy Acetal Moiety

The acetal group, R₂C(OR')₂, is generally stable under neutral and basic conditions, making it an excellent protecting group for aldehydes and ketones. masterorganicchemistry.com Its primary reactivity involves hydrolysis under acidic conditions.

Acetal Hydrolysis and Subsequent Reactivity of Aldehyde/Ketone Intermediates

The defining reaction of the diethoxypropoxy group is its hydrolysis in the presence of an acid catalyst and water. This reaction is reversible and regenerates the parent carbonyl compound and the corresponding alcohol. libretexts.orgyoutube.com The mechanism begins with the protonation of one of the ether oxygens, converting it into a good leaving group (ethanol). The departure of ethanol (B145695) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation and a second sequence of protonation and elimination of the second ethanol molecule, ultimately yields the aldehyde. libretexts.org

Hydrolysis of this compound yields 3-(3-oxopropoxy)benzonitrile, an aldehyde intermediate that possesses two reactive sites: the aldehyde carbonyl group and the α-hydrogens, which are acidic. This intermediate can participate in various subsequent reactions, such as aldol (B89426) condensations, where it can react with itself or another enolizable carbonyl compound in the presence of an acid or base to form β-hydroxy aldehydes. ncert.nic.in

Table 4: Acetal Hydrolysis and Potential Subsequent Reaction

| Reactant | Reagent/Conditions | Intermediate/Product |

| This compound | Aqueous acid (e.g., HCl/H₂O) | 3-(3-Oxopropoxy)benzonitrile + 2 Ethanol |

| 3-(3-Oxopropoxy)benzonitrile | Dilute NaOH (aq) | Aldol condensation product (e.g., 3-hydroxy-2-(3-cyanophenoxymethyl)-5-(3-cyanophenoxy)pentanal) |

Modifications of the Alkoxy Chain

The alkoxy chain in this compound consists of two types of ether linkages: the acetal C-O bonds and the aryl ether C-O bond.

Cleavage of the Aryl Ether Bond: Aryl ethers are known to be robust, but their cleavage can be achieved under harsh conditions using strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. In this specific molecule, such conditions would almost certainly hydrolyze the acetal group as well.

Cleavage of Benzylic-type Ethers: While the ether linkage in the title compound is not strictly benzylic, related benzylic ethers can be cleaved via hydrogenolysis (H₂/Pd-C). youtube.com This method is typically specific to ethers at a benzylic position and may not be directly applicable here. Oxidative cleavage of certain activated benzyl (B1604629) ethers (e.g., p-methoxybenzyl ethers) with reagents like DDQ is also a known transformation. organic-chemistry.org The applicability of these methods to the propoxy chain would require specific investigation.

Reactivity of the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is dictated by the interplay of the electronic effects of its two substituents. The 3-(3,3-diethoxypropoxy) group, being an alkoxy ether, is an activating group, while the nitrile (-CN) group is a deactivating group.

The alkoxy portion of the 3-(3,3-diethoxypropoxy) substituent is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. shaalaa.comorganicchemistrytutor.com This increases the electron density of the ring, making it more susceptible to attack by electrophiles. libretexts.org This activating effect is most pronounced at the ortho and para positions relative to the substituent. youtube.comdoubtnut.com

Conversely, the nitrile group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. quora.com This deactivates the benzene ring towards electrophilic attack by reducing its electron density. libretexts.orgquora.com The deactivating effect is primarily directed towards the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site of electrophilic attack. youtube.com

Given that the two substituents are in a meta-relationship to each other, their directing effects are cooperative. The activating alkoxy group directs incoming electrophiles to its ortho and para positions (carbons 2, 4, and 6), while the deactivating nitrile group directs to its meta positions (carbons 2 and 6). Thus, electrophilic substitution is strongly favored at the positions ortho and para to the alkoxy group.

Electrophilic Aromatic Substitutions (EAS)

While no specific experimental data for the electrophilic aromatic substitution of this compound has been reported, the combined directing effects of the substituents provide a strong basis for predicting the regioselectivity of such reactions. The activating and ortho-, para-directing nature of the alkoxy group is expected to dominate over the deactivating and meta-directing nature of the nitrile group. youtube.comquora.comyoutube.com

The expected outcomes for common electrophilic aromatic substitution reactions are summarized in the conceptual table below. It is important to note that this table is predictive and not based on experimental results for this specific compound.

| EAS Reaction | Reagents | Predicted Major Product(s) | Predicted Regioselectivity |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(3,3-diethoxypropoxy)benzonitrile, 4-Nitro-3-(3,3-diethoxypropoxy)benzonitrile, 6-Nitro-3-(3,3-diethoxypropoxy)benzonitrile | Ortho and para to the alkoxy group |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2-Bromo-3-(3,3-diethoxypropoxy)benzonitrile, 4-Bromo-3-(3,3-diethoxypropoxy)benzonitrile, 6-Bromo-3-(3,3-diethoxypropoxy)benzonitrile | Ortho and para to the alkoxy group |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-3-(3,3-diethoxypropoxy)benzonitrile, 4-Sulfo-3-(3,3-diethoxypropoxy)benzonitrile, 6-Sulfo-3-(3,3-diethoxypropoxy)benzonitrile | Ortho and para to the alkoxy group |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-3-(3,3-diethoxypropoxy)benzonitrile, 4-Alkyl-3-(3,3-diethoxypropoxy)benzonitrile, 6-Alkyl-3-(3,3-diethoxypropoxy)benzonitrile | Ortho and para to the alkoxy group |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-Acyl-3-(3,3-diethoxypropoxy)benzonitrile, 4-Acyl-3-(3,3-diethoxypropoxy)benzonitrile, 6-Acyl-3-(3,3-diethoxypropoxy)benzonitrile | Ortho and para to the alkoxy group |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of alkoxy and cyano groups. It does not represent experimentally verified data for this compound.

Nucleophilic Aromatic Substitutions (NAS)

Nucleophilic aromatic substitution (NAS) reactions typically require a strongly electron-deficient aromatic ring and a good leaving group, such as a halide. wikipedia.orgbyjus.com The benzene ring of this compound is not sufficiently activated for NAS to occur readily under standard conditions. While the nitrile group is electron-withdrawing, the presence of the electron-donating alkoxy group counteracts this effect to some extent. shaalaa.com

For a nucleophilic aromatic substitution to be feasible on this molecule, a leaving group would need to be present on the ring, typically at a position activated by an electron-withdrawing group. masterorganicchemistry.com For instance, if a halogen were present at the 2, 4, or 6-position, the electron-withdrawing nitrile group at the 1-position could facilitate its displacement by a strong nucleophile. However, without such a leaving group, the C-H bonds of the benzene ring are not susceptible to nucleophilic attack.

A search of the scientific literature did not yield any examples of nucleophilic aromatic substitution reactions performed on this compound.

Mechanistic Elucidation of Key Transformations

There are no specific mechanistic studies available in the scientific literature for key transformations involving the benzene ring of this compound. Any discussion of reaction mechanisms would be speculative and based on the well-established mechanisms for electrophilic and nucleophilic aromatic substitution on other substituted benzenes.

For a hypothetical electrophilic aromatic substitution, the mechanism would proceed via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. msu.edu The attack of an electrophile at the positions ortho or para to the alkoxy group would lead to a more stable arenium ion, as the positive charge can be delocalized onto the oxygen atom of the alkoxy group through resonance. youtube.com This additional resonance contributor significantly stabilizes the intermediate, favoring the formation of ortho and para substituted products. organicchemistrytutor.com

In the absence of dedicated research on this compound, further mechanistic insights remain a matter of theoretical consideration based on analogous chemical systems.

Computational and Theoretical Studies on 3 3,3 Diethoxypropoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(3,3-Diethoxypropoxy)benzonitrile. Methodologies such as the B3LYP functional combined with basis sets like 6-31G(d,p) or higher (e.g., 6-311++G**) are commonly employed to optimize the molecule's geometry and calculate a wide array of electronic properties. nih.govresearchgate.net

These calculations can determine key descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. For this compound, the nitrile group is expected to be a significant electron-withdrawing region, while the oxygen atoms of the diethoxypropoxy group will be electron-rich centers.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes

The flexible diethoxypropoxy side chain of this compound allows it to adopt a multitude of conformations. Understanding the relative energies of these conformers is essential, as the most stable (lowest energy) conformations will dominate the bulk properties of the compound.

Conformational analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy of each conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For the diethoxypropoxy chain, key dihedral angles include the C-C-O-C and C-O-C-C linkages. Studies on similar flexible alkoxy chains, such as in 1,2-diphenoxyethane, have shown that a combination of single-conformation spectroscopy and computational modeling can identify the most populated conformers. acs.org This analysis reveals the intricate balance of steric and electronic effects that govern the molecule's preferred shape.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for determining the reaction's activation energy and, consequently, its rate. DFT methods are widely used to optimize the geometries of reactants, products, and transition states. nih.gov

For instance, the hydrolysis of the nitrile group to a carboxylic acid or the ether cleavage of the alkoxy chain under specific conditions could be modeled. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and provide the activation energies for each step. This knowledge is invaluable for optimizing reaction conditions and predicting potential side products.

Advanced Methodologies for the Characterization and Analysis of 3 3,3 Diethoxypropoxy Benzonitrile

Spectroscopic Techniques for Structural Confirmation

The structural elucidation of 3-(3,3-Diethoxypropoxy)benzonitrile is primarily achieved through a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound. The application of these methods, rather than specific spectral data, is the focus here.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework.

¹H NMR: This technique would be employed to identify the number and types of protons, their chemical environments, and their proximity to one another. The spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the protons of the diethoxy group, and the aliphatic protons of the propoxy chain.

¹³C NMR: This method complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the benzonitrile, ether, and acetal (B89532) functional groups.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The presence of a sharp absorption band around 2220-2260 cm⁻¹ would confirm the nitrile (C≡N) group. Other characteristic absorptions would include those for the C-O-C ether linkages and the aromatic C-H bonds.

Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure by showing the loss of specific fragments, such as the ethoxy groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for evaluating the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. A reverse-phase HPLC method would likely be developed. sielc.comsielc.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic or phosphoric acid to improve peak shape. sielc.comsielc.com The retention time and peak purity can be monitored using a UV detector, typically set at a wavelength where the benzonitrile chromophore absorbs strongly. For more complex mixtures or for preparative isolation, this method can be scaled up. sielc.comsielc.com

Gas Chromatography (GC), where applicable based on the compound's volatility and thermal stability, could also be used for purity analysis. A capillary column with a suitable stationary phase would be chosen to achieve separation from any volatile impurities.

| Technique | Application for this compound | Information Obtained |

| ¹H NMR Spectroscopy | Elucidation of the proton framework. | Chemical shift, integration, and coupling patterns of protons. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. | Number and chemical environment of carbon atoms. |

| IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for nitrile, ether, and aromatic groups. |

| Mass Spectrometry | Determination of molecular weight and fragmentation. | Molecular ion peak and fragmentation pattern for structural confirmation. |

| HPLC | Purity assessment and isolation. | Retention time, peak purity, and separation from impurities. |

| X-ray Diffraction | Definitive 3D structural analysis (if crystalline). | Precise atomic coordinates, bond lengths, and bond angles. |

Future Research Directions and Emerging Applications of 3 3,3 Diethoxypropoxy Benzonitrile

Untapped Synthetic Potential

The synthetic utility of 3-(3,3-diethoxypropoxy)benzonitrile lies in the dual reactivity of its functional groups. The benzonitrile (B105546) moiety is a well-established precursor for a variety of organic functionalities, while the diethyl acetal (B89532) acts as a masked aldehyde, offering a plethora of subsequent chemical transformations.

Future research could systematically exploit this dual reactivity. The nitrile group can be readily converted into amines, amides, carboxylic acids, or tetrazoles, each transformation leading to a new class of compounds with potentially unique biological or material properties. Aryl nitriles are known to be important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.netresearchgate.net

Furthermore, the acetal group can be deprotected under mild acidic conditions to reveal a highly reactive aldehyde. This in situ generation of an aldehyde opens up possibilities for a wide array of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, reductive aminations, and the formation of various heterocyclic systems. The strategic placement of the propoxy linker could also be investigated for its influence on the reactivity and properties of the resulting molecules.

A key area of untapped potential lies in the sequential or one-pot transformation of both the nitrile and the acetal functionalities. This would allow for the rapid assembly of complex molecular architectures from a relatively simple starting material, a highly desirable feature in modern synthetic chemistry.

Exploration of Novel Reaction Pathways

Recent advancements in catalysis and organic synthesis methodologies provide a roadmap for exploring novel reaction pathways involving this compound.

The development of advanced catalytic systems is a promising avenue. For instance, copper-catalyzed C-H amidation reactions have been demonstrated with benzonitrile, suggesting that this compound could serve as an amino source in electrochemical reactions under mild conditions. nih.govrsc.org The use of transition metal-free catalytic systems for nitrile hydration to amides also presents an environmentally benign route to new derivatives. researchgate.net

Investigations into the reactivity of the benzonitrile radical cation of this compound could unveil new pathways for the formation of complex nitrogen-containing organic molecules, analogous to the observed reactions of the benzonitrile radical cation with acetylene. nih.gov

Furthermore, the development of stereoselective reactions involving the aldehyde generated from the acetal would be a significant step forward. Chiral catalysts could be employed to synthesize enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The coupling reaction of the benzonitrile moiety with other molecules, such as in the synthesis of phenolic benzo[c]phenanthridine (B1199836) alkaloids, provides a template for exploring similar complex syntheses starting from this compound. nih.gov

Interdisciplinary Research Opportunities in Chemical Science

The unique combination of a polar nitrile group and a flexible, oxygen-rich side chain in this compound makes it an interesting candidate for interdisciplinary research, particularly in materials science and medicinal chemistry.

In materials science, the benzonitrile group is a known component of liquid crystals and functional polymers. The introduction of the 3,3-diethoxypropoxy side chain could modulate the mesomorphic properties or the solubility and processability of polymers. The potential for this compound to be incorporated into metal-organic frameworks (MOFs) or other porous materials, either directly or after conversion of the nitrile group, could be explored for applications in gas storage or catalysis.

In medicinal chemistry, the benzonitrile scaffold is present in numerous bioactive molecules. researchgate.net Future research could focus on synthesizing libraries of compounds derived from this compound and screening them for various biological activities. The flexibility of the side chain and the ability to introduce diverse functionalities via the nitrile and the masked aldehyde groups make it an attractive starting point for the design of new therapeutic agents.

The exploration of this compound and its derivatives could also extend to agrochemicals, where nitriles are a common feature. researchgate.net The synthesis of novel herbicides or pesticides based on this scaffold could lead to the discovery of new modes of action or improved environmental profiles.

Q & A

Q. How can researchers ensure reproducibility in spectroscopic assignments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.